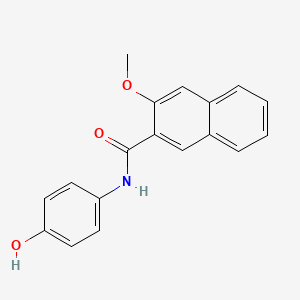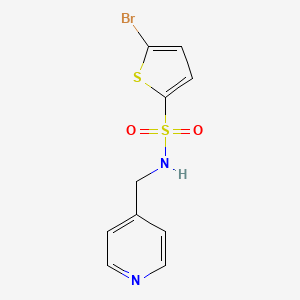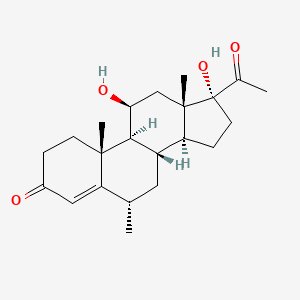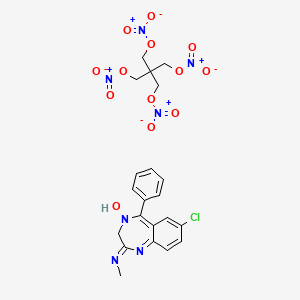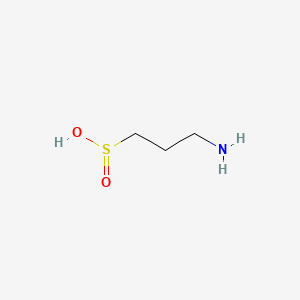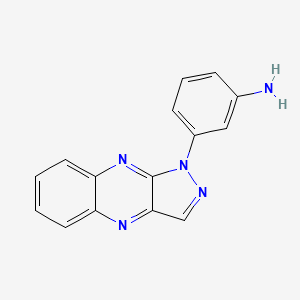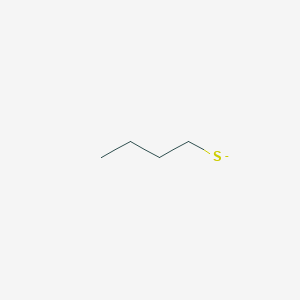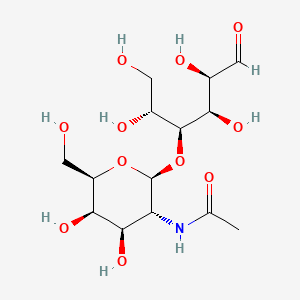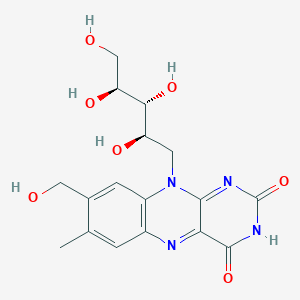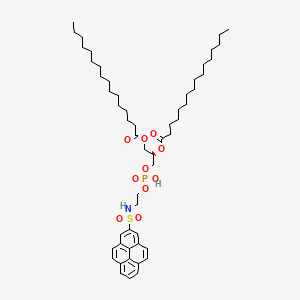
Ammonium antimony sodium tungsten oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
HPA-23 is synthesized through a complex process involving the combination of ammonium, antimony, sodium, and tungsten oxides. The exact synthetic routes and reaction conditions are proprietary and were developed by Rhône-Poulenc at the Pasteur Institute in the 1970s . Industrial production methods are not widely documented, but they likely involve large-scale chemical synthesis techniques to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
HPA-23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, altering its chemical structure and properties.
Reduction: Reduction reactions can modify the oxidation state of the antimony and tungsten components.
Substitution: Substitution reactions can occur, where certain atoms or groups within the compound are replaced by others.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a complex metal oxide, it has been studied for its unique chemical properties and potential catalytic applications.
Biology: Initially explored as an antiretroviral agent, it has been used in research to understand its interactions with biological systems.
Medicine: Although not successful as an HIV treatment, it has contributed to the understanding of antiviral drug development.
Industry: Its unique chemical structure makes it a candidate for various industrial applications, including catalysis and materials science
Mechanism of Action
The mechanism of action of HPA-23 involves its interaction with viral components, potentially inhibiting the replication of the virus. the exact molecular targets and pathways involved are not fully understood. It was suggested that HPA-23 could arrest the replication and spread of the HIV virus, although later studies did not confirm this .
Comparison with Similar Compounds
HPA-23 is unique due to its specific combination of ammonium, antimony, sodium, and tungsten oxides. Similar compounds include other polyoxometalates, which also possess strong Bronsted acidity and redox properties. These compounds are used in various catalytic and industrial applications, but HPA-23’s specific structure and initial use as an antiretroviral agent set it apart .
Similar compounds include:
- Ammonium 21-tungsto-9-antimoniate
- Other polyoxometalates with similar catalytic properties
HPA-23’s uniqueness lies in its specific application in antiviral research and its complex chemical structure .
Properties
CAS No. |
89899-81-0 |
|---|---|
Molecular Formula |
H4NNaOSbW+3 |
Molecular Weight |
362.63 g/mol |
IUPAC Name |
azanium;sodium;antimony(3+);oxygen(2-);tungsten |
InChI |
InChI=1S/H3N.Na.O.Sb.W/h1H3;;;;/q;+1;-2;+3;/p+1 |
InChI Key |
VFBJEDFCUUCMBQ-UHFFFAOYSA-O |
SMILES |
[NH4+].[O-2].[Na+].[Sb+3].[W] |
Canonical SMILES |
[NH4+].[O-2].[Na+].[Sb+3].[W] |
Synonyms |
5-tungsto-2-antimoniate ammonium tungsten antimonate hydroxide oxide ammonium-5-tungsto-2-antimoniate HPA 23 HPA 39 HPA-23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


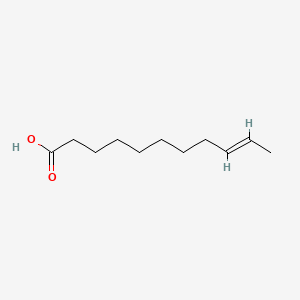
![3,5-Dimethyl-1-[(7-methyl-2-naphthalenyl)sulfonyl]pyrazole](/img/structure/B1221883.png)
